4-Fluorobenzylamine

Description

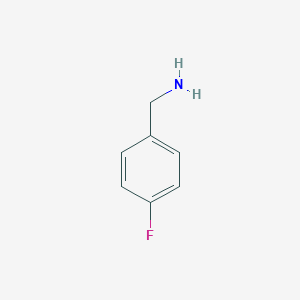

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFVWLUQBAIPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059698 | |

| Record name | Benzenemethanamine, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 4-Fluorobenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-75-0 | |

| Record name | 4-Fluorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluorobenzylamine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 140-75-0

This technical guide provides a comprehensive overview of 4-Fluorobenzylamine, a versatile building block with significant applications in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, and potential biological activities.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic amine odor. Its physical and chemical properties are summarized in the tables below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 140-75-0[1][2][3][4] |

| Molecular Formula | C₇H₈FN[1][3] |

| Molecular Weight | 125.14 g/mol [1][3] |

| IUPAC Name | (4-fluorophenyl)methanamine[4] |

| Physical Property | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 183 °C (lit.)[1] |

| Density | 1.095 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.512 (lit.)[1] |

| Solubility | Soluble in water[1] |

| Flash Point | 152 °F[1] |

| Safety and Handling | Information |

| Hazard Class | 8[1] |

| Packing Group | III[1] |

| Hazard Statements | H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage)[1] |

| Precautionary Statements | P234, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363[1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are designed to be clear and reproducible for laboratory settings.

Synthesis: Reductive Amination of 4-Fluorobenzaldehyde (B137897)

This protocol describes the synthesis of this compound from 4-fluorobenzaldehyde via reductive amination.

Materials:

-

4-Fluorobenzaldehyde

-

Ammonia (B1221849) (7N solution in methanol)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (1.5 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C using an ice bath and add sodium borohydride (1.2 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: Vacuum Distillation

The crude this compound can be purified by vacuum distillation to obtain a high-purity product.

Materials:

-

Crude this compound

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Add the crude this compound and a few boiling chips to the round-bottom flask.

-

Connect the apparatus to a vacuum pump and slowly reduce the pressure.

-

Begin heating the distillation flask gently with a heating mantle.

-

Collect the fraction that distills at the appropriate boiling point for this compound under the applied vacuum. The boiling point will be lower than the atmospheric boiling point of 183 °C.

-

Once the desired fraction has been collected, discontinue heating and allow the apparatus to cool before slowly releasing the vacuum.

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

The identity and purity of the synthesized this compound can be confirmed using NMR spectroscopy.

Materials:

-

Purified this compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube

-

Pipette

Procedure:

-

Prepare a sample for ¹H NMR by dissolving 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum. The expected chemical shifts are approximately δ 7.2-7.0 (m, 4H, aromatic protons), 3.8 (s, 2H, CH₂), and 1.5 (s, 2H, NH₂).

-

For ¹³C NMR, prepare a more concentrated sample (20-50 mg in 0.7 mL of CDCl₃) and acquire the spectrum.

Potential Biological Activity and Signaling Pathway

While this compound is known as a potassium channel blocker, its specific molecular target within the diverse family of potassium channels is not yet fully elucidated in publicly available literature. However, to illustrate a potential mechanism of action relevant to drug development, this section describes the signaling pathway associated with the blockade of the Kv1.3 voltage-gated potassium channel, a well-established target in autoimmune diseases.

The Kv1.3 channel plays a crucial role in regulating the membrane potential of T-lymphocytes. Its inhibition can modulate T-cell activation and subsequent immune responses.

Figure 1: A representative signaling pathway for T-cell activation, highlighting the role of the Kv1.3 potassium channel. Blockade of Kv1.3 would disrupt the maintenance of the electrochemical gradient required for sustained calcium influx, thereby inhibiting downstream signaling and T-cell activation.

Experimental Workflow for Assessing Kv1.3 Blockade

A typical workflow to investigate the effect of this compound on the Kv1.3 channel and T-cell activation is outlined below.

Figure 2: A logical workflow for the experimental validation of this compound as a potential Kv1.3 channel blocker and immunosuppressive agent.

Conclusion

This compound is a valuable chemical entity with a well-defined set of properties. Its utility as a synthetic intermediate is well-established, and its potential as a potassium channel modulator presents an interesting avenue for further research in drug discovery. The experimental protocols and potential mechanism of action outlined in this guide provide a solid foundation for scientists and researchers to explore the full potential of this compound. Further investigation into its specific biological targets will be crucial for elucidating its precise pharmacological profile and therapeutic applications.

References

4-Fluorobenzylamine: An In-depth Technical Guide for Scientific Professionals

Topic: Physical and Chemical Properties of 4-Fluorobenzylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom on the benzyl (B1604629) ring confers unique physicochemical properties that enhance its reactivity and selectivity in various chemical transformations. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its applications in drug development, presented in a format tailored for the scientific community.

Core Physical and Chemical Properties

The distinct characteristics of this compound are fundamental to its application in complex molecular synthesis.

Physical Properties

A compilation of the key physical data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H8FN | [1][2][3] |

| Molecular Weight | 125.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 183 °C (lit.) | [1] |

| Density | 1.095 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.512 (lit.) | [1] |

| Flash Point | 152 °F (66.7 °C) | [1][4] |

| Melting Point | Not available | [5] |

| Water Solubility | Soluble | [1] |

Chemical Properties

The chemical behavior of this compound is influenced by its aromatic fluorine substituent and the primary amine group.

| Property | Value/Description | Reference |

| pKa | 9.01±0.10 (Predicted) | [1] |

| Reactivity | The amine group is nucleophilic and participates in reactions typical of primary amines. The fluorine atom enhances reactivity in certain synthetic applications. It is used as a potassium channel blocking agent and in the synthesis of various chelates and radiolabeled compounds. | [1][3] |

| Stability | Stable under recommended storage conditions. Air sensitive. | [1] |

| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis of this compound

One common laboratory synthesis route involves the hydrazinolysis of N-(4-fluorobenzyl)phthalimide.[1][6]

Methodology:

-

To a 100 ml reaction flask, add 25.5 g (0.1 mol) of N-(4-fluorobenzyl)phthalimide and 25 ml of absolute ethanol.[1][6]

-

Add 6.3 g (0.1 mol) of 80% hydrazine (B178648) hydrate (B1144303) solution and heat the mixture to reflux for 0.5 hours.[1][6]

-

After cooling, add excess hydrochloric acid to decompose the resulting white precipitate.[1][6]

-

Add an appropriate amount of water, stir, and filter the solution.[1][6]

-

Neutralize the filtrate with NaOH solution and extract with ether.[1][6]

-

Dry the ether extract, remove the ether by evaporation, and distill the residue under reduced pressure, collecting the fraction at 44-46°C (67kPa) to obtain this compound.[1][6]

Another synthetic approach is the reduction of 4-fluorobenzonitrile (B33359) using a reducing agent like lithium aluminum hydride.[7]

Caption: Synthesis workflow of this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed through various spectroscopic methods.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons in the molecule.[8][9][10]

Infrared (IR) Spectroscopy: The IR spectrum shows absorption bands corresponding to the functional groups present in this compound.[11]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[2][12]

Caption: Analytical workflow for this compound.

Role in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds due to the advantageous properties conferred by the fluorine atom.[3][7][13][14]

The inclusion of fluorine can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is strong and can block metabolic oxidation at that position, increasing the drug's half-life.[13]

-

Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the amine, which can affect the drug's binding to its target and its pharmacokinetic properties.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[13]

Caption: Logical relationship in drug development.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][15][16] It is also a combustible liquid.[15]

Precautionary Measures:

-

Handle in a well-ventilated area or outdoors.[5]

-

Wear protective gloves, clothing, eye, and face protection.[5][16]

-

Keep away from heat, sparks, open flames, and hot surfaces.[5][15]

-

In case of contact, rinse immediately and thoroughly with water and seek medical attention.[5][17]

This guide provides a foundational understanding of this compound for its effective and safe application in a research and development setting. For more detailed information, consulting the referenced safety data sheets and literature is recommended.

References

- 1. This compound | 140-75-0 [chemicalbook.com]

- 2. This compound | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 140-75-0 | FF15932 | Biosynth [biosynth.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound(140-75-0) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(140-75-0) IR Spectrum [m.chemicalbook.com]

- 12. Benzenemethanamine, 4-fluoro- [webbook.nist.gov]

- 13. Page loading... [guidechem.com]

- 14. innospk.com [innospk.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 17. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzylamine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzylamine is a critical building block in medicinal chemistry and drug development, frequently incorporated into a wide range of pharmaceutical compounds to enhance their metabolic stability and binding affinity. Its synthesis is, therefore, of significant interest to the scientific community. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, including detailed reaction mechanisms, experimental protocols, and a comparative analysis of quantitative data. The synthesis routes discussed are reductive amination of 4-fluorobenzaldehyde (B137897), reduction of 4-fluorobenzonitrile (B33359), the Gabriel synthesis, and direct amination of 4-fluorobenzyl halides. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

The introduction of fluorine into bioactive molecules is a widely employed strategy in drug design to modulate their physicochemical and pharmacokinetic properties. This compound, as a primary amine, serves as a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The selection of an appropriate synthetic route is crucial and depends on factors such as starting material availability, desired yield, scalability, and safety considerations. This guide explores the most common and effective methods for the preparation of this key intermediate.

Synthesis Pathways and Mechanisms

Reductive Amination of 4-Fluorobenzaldehyde

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine from 4-fluorobenzaldehyde and an ammonia (B1221849) source, which is then reduced in situ to the corresponding amine.

Mechanism:

The reaction proceeds in two main steps:

-

Imine Formation: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).

-

Reduction: The imine is then reduced to this compound using a suitable reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[1]

Reduction of 4-Fluorobenzonitrile

The reduction of a nitrile is a direct and efficient method for the synthesis of primary amines. 4-Fluorobenzonitrile can be reduced to this compound using various reducing agents.

Mechanism:

-

With Lithium Aluminum Hydride (LiAlH₄): The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group. This is followed by a second hydride attack to form a dianion, which upon aqueous workup, is protonated to yield the primary amine.[2][3][4][5]

-

With Catalytic Hydrogenation: In this method, 4-fluorobenzonitrile is treated with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). The nitrile group is hydrogenated on the catalyst surface to form the amine.[6]

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen in direct amination.[2][3][7] This two-step process involves the formation of an N-alkylated phthalimide (B116566), followed by its cleavage to release the primary amine.

Mechanism:

-

N-Alkylation: Potassium phthalimide, a strong nucleophile, reacts with a 4-fluorobenzyl halide (e.g., bromide or chloride) via an Sₙ2 reaction to form N-(4-fluorobenzyl)phthalimide.

-

Hydrazinolysis: The N-alkylated phthalimide is then treated with hydrazine (B178648) (N₂H₄). The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) and the desired this compound.[8][9]

Direct Amination of 4-Fluorobenzyl Halides

This method involves the direct reaction of a 4-fluorobenzyl halide with ammonia. While seemingly straightforward, this reaction can be difficult to control and may lead to the formation of secondary and tertiary amines as byproducts due to the primary amine product being more nucleophilic than ammonia.

Mechanism:

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where ammonia attacks the benzylic carbon, displacing the halide ion. To favor the formation of the primary amine, a large excess of ammonia is typically used.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthesis pathways of this compound. Please note that yields and reaction conditions can vary based on the specific reagents and experimental setup.

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |

| Reductive Amination | 4-Fluorobenzaldehyde | NH₄OAc, NaBH₄ | 70-90 | 12-24 | Room Temp. |

| Nitrile Reduction | 4-Fluorobenzonitrile | H₂, Raney Ni | 80-95 | 2-6 | 25-50 |

| Gabriel Synthesis | 4-Fluorobenzyl bromide | K-Phthalimide, N₂H₄ | 60-80 | 2-4 (alkylation), 1-2 (hydrolysis) | Reflux |

| Direct Amination | 4-Fluorobenzyl chloride | Aqueous NH₃ | Variable (often lower due to byproducts) | 1-3 | 100-150 |

Detailed Experimental Protocols

General Experimental Workflow

Protocol for Reductive Amination of 4-Fluorobenzaldehyde

-

Materials: 4-Fluorobenzaldehyde, ammonium (B1175870) acetate (B1210297), sodium borohydride, methanol (B129727), dichloromethane (B109758), saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or column chromatography.

-

Protocol for Reduction of 4-Fluorobenzonitrile with Raney Nickel

-

Materials: 4-Fluorobenzonitrile, Raney Nickel (50% slurry in water), ethanol, hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, add a slurry of Raney Nickel (approx. 10% by weight of the nitrile) in ethanol.

-

Add a solution of 4-fluorobenzonitrile (1.0 eq) in ethanol.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by hydrogen uptake or TLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet.

-

Rinse the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify by distillation under reduced pressure.

-

Protocol for Gabriel Synthesis of this compound

-

Step 1: Synthesis of N-(4-fluorobenzyl)phthalimide

-

Materials: Potassium phthalimide, 4-fluorobenzyl bromide, dimethylformamide (DMF).

-

Procedure:

-

To a solution of potassium phthalimide (1.05 eq) in DMF, add 4-fluorobenzyl bromide (1.0 eq).

-

Heat the mixture to 80-90 °C and stir for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-fluorobenzyl)phthalimide.

-

-

-

Step 2: Hydrazinolysis of N-(4-fluorobenzyl)phthalimide

-

Materials: N-(4-fluorobenzyl)phthalimide, hydrazine hydrate (B1144303), ethanol.

-

Procedure:

-

Suspend N-(4-fluorobenzyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) and heat the mixture to reflux for 1-2 hours. A thick precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and add concentrated hydrochloric acid to dissolve the precipitate and protonate the amine.

-

Filter to remove the phthalhydrazide.

-

Concentrate the filtrate under reduced pressure.

-

Make the residue basic with a concentrated NaOH solution and extract with diethyl ether (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate to give the crude product.

-

Purify by distillation.

-

-

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and purity requirements. Reductive amination and nitrile reduction are often favored for their high yields and directness. The Gabriel synthesis provides a reliable route to the pure primary amine, avoiding over-alkylation. Direct amination is a simpler but less controlled alternative. This guide provides the necessary technical details to aid researchers in selecting and implementing the most suitable synthetic strategy for their needs.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. US4684735A - Promotion of raney nickel hydrogenation catalyst - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. almacgroup.com [almacgroup.com]

Spectroscopic Profile of 4-Fluorobenzylamine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-fluorobenzylamine, a key intermediate in the synthesis of various biologically active molecules. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.35 | Multiplet | 2H | Ar-H (ortho to CH₂NH₂) |

| 6.95-7.05 | Multiplet | 2H | Ar-H (ortho to F) |

| 3.79 | Singlet | 2H | -CH ₂NH₂ |

| 1.43 | Singlet | 2H | -CH₂NH ₂ |

Solvent: Chloroform-d (B32938)

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 (d, J = 243 Hz) | C -F |

| 138.5 | Ar-C (quaternary) |

| 129.5 (d, J = 8 Hz) | Ar-C H (ortho to CH₂NH₂) |

| 115.0 (d, J = 21 Hz) | Ar-C H (ortho to F) |

| 45.5 | -C H₂NH₂ |

Solvent: Chloroform-d

Experimental Protocol for NMR Analysis

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.

-

For ¹H NMR, set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm) and acquire a sufficient number of scans to achieve a good signal-to-noise ratio using a standard pulse sequence.

-

For ¹³C NMR, a broader spectral width is used (e.g., 0-200 ppm), and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3290 | Medium, Broad | N-H stretch (primary amine) |

| 3070-3030 | Medium | C-H stretch (aromatic) |

| 2920-2850 | Medium | C-H stretch (aliphatic) |

| 1605, 1510 | Strong | C=C stretch (aromatic ring) |

| 1225 | Strong | C-F stretch |

| 820 | Strong | C-H bend (para-disubstituted aromatic) |

Experimental Protocol for IR Analysis

The IR spectrum of liquid this compound can be obtained using the following method:

-

Sample Preparation (Neat Sample):

-

Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

-

Data Acquisition:

-

Place the plates in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a valuable tool for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 125 | 100 | [M]⁺ (Molecular Ion) |

| 109 | 85 | [M - NH₂]⁺ |

| 96 | 40 | [C₆H₅F]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining the mass spectrum of this compound is as follows:

-

Sample Introduction:

-

The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Electron ionization (EI) is a common method for volatile compounds like this compound. In EI, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.

-

-

Mass Analysis and Detection:

-

The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.

Caption: EI-MS Fragmentation of this compound.

An In-depth Technical Guide to the Solubility and Stability of 4-Fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluorobenzylamine, a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Understanding these core properties is critical for its effective use in research, development, and manufacturing.

Core Properties of this compound

This compound is a colorless to light yellow liquid with the chemical formula C₇H₈FN. Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| Molecular Weight | 125.14 g/mol | [1][2] |

| Density | 1.095 g/mL at 25 °C | [3] |

| Boiling Point | 183 °C | [3] |

| Flash Point | 66 °C (150.8 °F) | |

| Refractive Index | n20/D 1.512 | [3] |

| pKa | 9.01 ± 0.10 (Predicted) | [3] |

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, its solubility characteristics can be inferred from its structural properties and available qualitative descriptions.

Qualitative Solubility:

-

Water: this compound is described as being soluble in water.[3][4]

-

Organic Solvents: It is expected to be soluble in common organic solvents, a property typical for benzylamine (B48309) derivatives. A supplier of fine chemicals notes its solubility in organic solvents.[5]

Semi-Quantitative Solubility Data:

The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. A log P value of 1.27 has been reported for this compound, suggesting it has a moderate degree of lipophilicity and is likely to be soluble in both polar and non-polar organic solvents.[6]

| Parameter | Value | Indication | Source |

| log P (octanol/water) | 1.27 | Moderate lipophilicity | [6] |

A definitive quantitative solubility profile would require experimental determination. A general protocol for such a determination is provided in the "Experimental Protocols" section.

Stability Profile

This compound is generally stable under normal storage conditions.[7] However, it possesses certain incompatibilities and is susceptible to degradation under specific conditions.

Storage and Handling:

-

It is recommended to store this compound in a cool, dry, well-ventilated area in a tightly closed container.[7]

-

The compound is noted to be air-sensitive, and storage under an inert atmosphere is advised.[4]

-

Containers should be kept upright to prevent leakage.[6]

Incompatibilities:

This compound is incompatible with the following substances, and contact should be avoided:

-

Carbon dioxide[4]

Hazardous Decomposition:

When subjected to thermal decomposition, this compound can release hazardous substances, including:[7][8]

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Gaseous hydrogen fluoride (B91410) (HF)

No specific studies on the degradation kinetics of this compound under the influence of light (photolysis) or elevated temperatures were found in the reviewed literature. A general approach to stability testing is outlined in the "Experimental Protocols" section.

Signaling Pathways and Biological Interactions

Direct signaling pathways involving this compound are not well-documented. Its primary role in a biological context is as a versatile building block for the synthesis of various biologically active compounds.[9] For instance, it has been utilized in the synthesis of molecules that act as potassium channel blocking agents and in research related to neurotransmitter systems.[3][4][9] The biological activity of these synthesized molecules, rather than this compound itself, is the focus of such studies.

Experimental Protocols

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This method is a standard approach for determining the solubility of a compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a constant temperature bath on an orbital shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time to allow undissolved material to settle.

-

Centrifuge the samples to further separate the saturated solution from the excess solid/liquid.

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted aliquot using a validated analytical method (e.g., HPLC-UV or GC-MS).

-

Calculate the solubility of this compound in the solvent at the specified temperature.

Stability Testing Protocol (Accelerated Stability Study)

This protocol provides a framework for assessing the stability of this compound under accelerated conditions to predict its shelf-life.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Suitable containers (e.g., amber glass vials)

-

Analytical instrumentation for quantification of the parent compound and any degradation products (e.g., HPLC-UV, LC-MS).

Procedure:

-

Place accurately weighed or measured samples of this compound into appropriate containers.

-

Expose the samples to a range of accelerated storage conditions. A common set of conditions for pharmaceutical stability testing includes:

-

40 °C ± 2 °C / 75% RH ± 5% RH

-

25 °C ± 2 °C / 60% RH ± 5% RH (for long-term testing comparison)

-

-

For photostability testing, expose the sample to a light source according to ICH Q1B guidelines.

-

At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each storage condition.

-

Analyze the samples using a validated stability-indicating analytical method to determine the concentration of this compound and to detect and quantify any degradation products.

-

Evaluate the change in concentration of this compound over time and identify the degradation profile.

Visualizations

Logical Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Chemical Incompatibility and Degradation Pathway

Caption: Incompatibilities and degradation of this compound.

References

- 1. This compound | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS No- 140-75-0 | Simson Pharma Limited [simsonpharma.com]

- 3. This compound | 140-75-0 [chemicalbook.com]

- 4. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Cas No 140-75-0 this compound P-Fluorobenzylamine Solubility In Organic Solvents [intermediateapi.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound(140-75-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chemimpex.com [chemimpex.com]

A Technical Guide to 4-Fluorobenzylamine: Commercial Availability, Synthesis Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzylamine (CAS No. 140-75-0) is a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical research and development. Its unique structural properties, imparted by the fluorine substitution on the benzyl (B1604629) ring, enhance its reactivity and make it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its commercial availability, key chemical data, and detailed protocols for its application in organic synthesis, particularly in the development of pharmaceuticals.

This compound is widely recognized as a crucial component in the synthesis of various therapeutic agents, including antidepressants and anti-anxiety medications.[1] Its utility also extends to the creation of radiolabeled compounds for Positron Emission Tomography (PET), a critical tool in modern medical imaging.[2][3] This document aims to serve as a comprehensive resource for professionals engaged in research and development that leverages this versatile compound.

Commercial Availability and Supplier Specifications

This compound is readily available from a multitude of commercial suppliers, catering to both research and industrial-scale needs. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of typical product specifications from various reputable suppliers.

| Supplier | Purity Specification | Appearance | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| Sigma-Aldrich | 97% | Liquid | 140-75-0 | C₇H₈FN | 125.14 | Provides detailed physical properties and peer-reviewed papers citing the use of the product.[4][5][6] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Colorless to Light yellow to Light orange clear liquid | 140-75-0 | C₇H₈FN | 125.15 | Offers detailed safety and regulatory information. |

| Thermo Scientific Chemicals | >=96.0 % (GC) | Clear colorless to yellow Liquid | 140-75-0 | C₇H₈FN | 125.14 | Provides specifications including infrared spectrum conformity.[7] |

| Chem-Impex | ≥ 98% (GC) | Colorless to light yellow to light orange clear liquid | 140-75-0 | C₇H₈FN | 125.15 | Highlights its use in pharmaceutical development and organic synthesis.[1][8] |

| Manchester Organics | 96% min. | Not specified | 140-75-0 | C₇H₈FN | 125.144 | Mentions a lead time of 4-6 weeks for availability.[9][10] |

| Simson Pharma Limited | Not specified | Not specified | 140-75-0 | C₇H₈FN | 125.14 | States that every compound is accompanied by a Certificate of Analysis.[11] |

| Multichem Exports | 98% (Assay) | Colorless liquid or low-melting solid | 140-75-0 | C₇H₈FN | 125.14 | Provides a Certificate of Analysis (CoA) with every shipment.[12] |

| AB Enterprises | High-purity | Not specified | 140-75-0 | C₇H₈FN | 125.14 | Offers packaging in 25/50 Kgs HDPE Bags/HDPE drums.[2] |

| Biosynth | Not specified | Not specified | 140-75-0 | C₇H₈FN | 125.14 | Provides detailed physical and safety information.[13] |

Key Applications and Experimental Protocols

This compound is a versatile reagent employed in a variety of chemical transformations. Its primary amine functionality makes it an excellent nucleophile for reactions such as N-acylation and reductive amination.

General Protocol for N-Acylation of this compound

N-acylation is a fundamental reaction to form amide bonds, which are prevalent in pharmaceuticals. This protocol provides a general method for the N-acylation of this compound using an acylating agent like acetyl chloride.

Materials and Reagents:

-

This compound

-

Acetyl Chloride (or other acylating agent)

-

Triethylamine (B128534) (Et₃N) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-acylated product.[5][14][15]

General Protocol for Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of secondary and tertiary amines.[16][17] This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with this compound.

Materials and Reagents:

-

This compound

-

Aldehyde or Ketone

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)

-

Anhydrous Dichloromethane (DCM) or Methanol

-

Acetic Acid (optional, as a catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a stirred solution of the aldehyde or ketone (1.0 equivalent) in anhydrous DCM or methanol, add this compound (1.0-1.2 equivalents).

-

If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion.

-

Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amine.[11][18]

Application in the Synthesis of Flupirtine

A notable application of this compound is in the synthesis of Flupirtine, a centrally acting non-opioid analgesic. The synthesis involves the reaction of this compound with a substituted pyridine (B92270) derivative.

Experimental Protocol for the Synthesis of a Flupirtine Intermediate

This protocol describes the initial step in a common synthetic route to Flupirtine, where this compound is reacted with 2-amino-6-chloro-3-nitropyridine (B151482).[4][9][19]

Materials and Reagents:

-

This compound

-

2-amino-6-chloro-3-nitropyridine

-

Triethylamine

-

Isopropanol (B130326) or Water

-

Standard laboratory glassware for heating and filtration

Procedure:

-

Combine 2-amino-6-chloro-3-nitropyridine (1.0 equivalent) and this compound (1.1-1.2 equivalents) in a suitable solvent such as isopropanol or water.

-

Add triethylamine (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to 80-85 °C and maintain this temperature for 3-4 hours.

-

Monitor the reaction for the formation of 2-amino-3-nitro-6-[(4-fluorobenzyl)amino]pyridine.

-

After completion, cool the reaction mixture to 20-25 °C and stir for an additional 2-3 hours to allow for precipitation.

-

Filter the solid product, wash with water and then isopropanol.

-

Dry the product to obtain the desired intermediate.[19]

Visualizing Synthetic and Experimental Workflows

To further elucidate the practical application of this compound, the following diagrams, generated using Graphviz, illustrate a key synthetic pathway and a general experimental workflow.

References

- 1. Synthesis and application of 4-[(18)F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. znaturforsch.com [znaturforsch.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-フルオロベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. "A Process For The Preparation Of Flupirtine Maleate" [quickcompany.in]

- 10. manchesterorganics.com [manchesterorganics.com]

- 11. gctlc.org [gctlc.org]

- 12. youtube.com [youtube.com]

- 13. sciedco.ca [sciedco.ca]

- 14. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. newdrugapprovals.org [newdrugapprovals.org]

The Strategic Role of the Fluorine Substituent in 4-Fluorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with fluorine is a cornerstone strategy in modern medicinal chemistry, capable of profoundly influencing a molecule's physicochemical and pharmacological profile. 4-Fluorobenzylamine serves as a quintessential example of how this single-atom substitution can modulate basicity, lipophilicity, and metabolic stability. This technical guide provides an in-depth analysis of the fluorine substituent's role in this compound, offering a comparative look at its properties versus the parent compound, benzylamine (B48309). It details the downstream effects on pharmacokinetics and pharmacodynamics, outlines key experimental protocols for property determination, and presents its applications in drug discovery, including its use as a versatile synthetic intermediate and a precursor for positron emission tomography (PET) tracers.

Introduction: The Impact of Fluorine in Medicinal Chemistry

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This unique combination allows it to serve as a "super-hydrogen" in drug design. Its introduction into a lead compound can trigger significant, often beneficial, changes in molecular properties without drastically altering the molecule's steric profile.[1] Key advantages of fluorination include:

-

Modulation of Physicochemical Properties: Altering acidity/basicity (pKa) and lipophilicity (logP).[2]

-

Enhancement of Metabolic Stability: The strength of the carbon-fluorine (C-F) bond can block metabolism at specific sites.[3]

-

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and halogen bonds.[1]

-

Conformational Control: The gauche effect associated with fluorine can influence the preferred conformation of a molecule.

This compound, a benzylamine derivative with a fluorine atom at the para-position of the phenyl ring, is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] Analyzing the specific effects of this fluorine atom provides a clear and practical understanding of why fluorination is such a powerful tool in drug development.

Influence on Physicochemical Properties

The primary effects of the para-fluoro substituent on the benzylamine core are electronic and lipophilic in nature.

Basicity (pKa)

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect is transmitted through the sigma bonds of the benzene (B151609) ring, pulling electron density away from the benzylic carbon and, subsequently, from the nitrogen atom of the aminomethyl group. This reduction in electron density on the nitrogen makes the lone pair less available to accept a proton, thereby decreasing the basicity of the amine.

As shown in the table below, this effect results in a lower pKa for this compound compared to its non-fluorinated counterpart, benzylamine.[6][7]

| Compound | Structure | pKa | Reference |

| Benzylamine | C₆H₅CH₂NH₂ | 9.33 | [6] |

| This compound | 4-FC₆H₄CH₂NH₂ | 9.01 (Predicted) | [7] |

Table 1: Comparison of pKa values for Benzylamine and this compound.

Lipophilicity (logP)

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter for drug absorption, distribution, and membrane permeation. The introduction of a single fluorine atom can increase lipophilicity. While fluorine is highly electronegative, the overall effect on the molecule's logP is complex. In the case of this compound, the predicted logP is nearly identical to the experimental logP of benzylamine, suggesting a minimal change in overall lipophilicity for this specific substitution.

| Compound | Structure | logP | Reference |

| Benzylamine | C₆H₅CH₂NH₂ | 1.09 | |

| This compound | 4-FC₆H₄CH₂NH₂ | 1.1 (Predicted) | [8] |

Table 2: Comparison of logP values for Benzylamine and this compound.

Implications for Drug Design and Development

The subtle changes in physicochemical properties imparted by the fluorine atom have significant consequences for a molecule's pharmacokinetic and pharmacodynamic profile.

Pharmacokinetic Profile: Metabolic Stability

One of the most valuable applications of aromatic fluorination is to enhance metabolic stability. The primary route of metabolism for many aromatic compounds is cytochrome P450-mediated oxidation of the aromatic ring. The para-position is often susceptible to such hydroxylation.

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (C-F BDE ≈ 115 kcal/mol vs. C-H BDE ≈ 105 kcal/mol).[8][9] Placing a fluorine atom at a metabolically vulnerable position, such as the para-position of the benzyl (B1604629) ring, effectively blocks this oxidative pathway. This "metabolic blocking" strategy can lead to:

-

Reduced metabolic clearance.

-

Increased plasma half-life (t½).

-

Improved oral bioavailability.

Pharmacodynamic Profile: Target Interactions

The electron-withdrawing nature of fluorine alters the electronic landscape of the entire molecule. This can influence how the molecule interacts with its biological target. The C-F bond can act as a weak hydrogen bond acceptor and participate in dipole-dipole or halogen bond interactions, potentially increasing binding affinity and selectivity. While the pKa is only slightly altered, this change can be critical if the amine's protonation state is important for a key salt-bridge interaction within the binding pocket.

Applications in Synthesis and Drug Discovery

This compound is a versatile building block used in the synthesis of numerous active pharmaceutical ingredients (APIs).[6]

-

Pharmaceutical Intermediates: It is a key precursor for analgesics like Flupirtine and various anti-depressant and anti-anxiety medications.[4] Its structure is found in inhibitors of various enzymes and ligands for G-protein coupled receptors.

-

PET Imaging: The radioactive isotope ¹⁸F is a widely used positron emitter for PET imaging. Synthesizing ¹⁸F-labeled this compound allows for its conjugation to larger molecules, such as folic acid, creating radiotracers for cancer diagnosis and monitoring.

Experimental Protocols

Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a basic compound like this compound.

Objective: To determine the acid dissociation constant (pKa) by titrating the compound with a strong acid and monitoring the pH.

Materials:

-

This compound sample

-

0.1 M Hydrochloric acid (HCl), standardized

-

Deionized water, degassed

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

250 mL beaker

Procedure:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.

-

Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing 0.1 M HCl over the beaker.

-

Titration: Begin stirring the solution. Record the initial pH.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue adding titrant until the pH drops significantly and then stabilizes at a low value, ensuring the entire buffering region and equivalence point have been passed.

-

Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found visually or by calculating the first derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the pH at which half the volume of titrant required to reach the equivalence point has been added).

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 140-75-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. PubChemLite - this compound (C7H8FN) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 140-75-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Benzenemethanamine, 4-fluoro- [webbook.nist.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

The Pivotal Role of 4-Fluorobenzylamine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzylamine, a seemingly simple aromatic amine, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its strategic incorporation into molecular frameworks has led to the development of a diverse array of therapeutic agents, ranging from enzyme inhibitors to sophisticated imaging agents. The presence of the fluorine atom at the para position is not merely an incidental feature; it imparts unique physicochemical properties that profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of the parent molecule. This technical guide provides an in-depth exploration of the multifaceted applications of this compound, offering a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic entities. We will delve into its role as a versatile building block, its impact on structure-activity relationships (SAR), and its utility in the creation of potent and selective bioactive compounds.

This compound as a Versatile Synthetic Intermediate

This compound serves as a crucial starting material or intermediate in the synthesis of a wide range of biologically active molecules.[1] Its primary amine functionality allows for facile reactions such as amide bond formation, reductive amination, and the construction of various heterocyclic systems. The fluorinated phenyl ring can also participate in various coupling reactions, further expanding its synthetic utility.

General Synthetic Routes to this compound

Several methods are employed for the synthesis of this compound. A common laboratory-scale and industrial approach involves the reduction of 4-fluorobenzonitrile. Another route proceeds via the Gabriel synthesis, starting from 4-fluorobenzyl halide and phthalimide, followed by hydrazinolysis.[2]

Applications in Enzyme Inhibition

The 4-fluorobenzyl moiety is a recurring motif in the design of potent and selective enzyme inhibitors. The fluorine atom can enhance binding affinity through favorable interactions with the enzyme's active site and improve metabolic stability by blocking potential sites of oxidation.

Tyrosinase Inhibitors for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a major strategy for the treatment of hyperpigmentation.[3] A series of compounds incorporating a 4-(4-fluorobenzyl)piperazine scaffold have been developed as highly effective tyrosinase inhibitors.

Quantitative Data: Tyrosinase Inhibitors

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| 26 | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone | Mushroom Tyrosinase | 0.18 | [3] |

| Kojic Acid | (Reference Compound) | Mushroom Tyrosinase | 17.76 | [3] |

Experimental Protocol: Synthesis of [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone (Compound 26) [3]

-

Starting Materials: 1-(4-Fluorobenzyl)piperazine (B185958) and 3-chloro-2-nitrobenzoyl chloride.

-

Reaction Conditions: To a solution of 1-(4-fluorobenzyl)piperazine (1.0 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) at 0 °C, add 3-chloro-2-nitrobenzoyl chloride (1.05 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Protocol: Tyrosinase Inhibition Assay [4]

-

Principle: The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829) by mushroom tyrosinase, which is monitored spectrophotometrically.

-

Reagents: Mushroom tyrosinase solution, L-DOPA solution, and sodium phosphate (B84403) buffer (pH 6.8).

-

Procedure: a. Prepare serial dilutions of the test compound in the phosphate buffer. b. In a 96-well plate, add the test compound solution, followed by the mushroom tyrosinase solution. c. Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25 °C). d. Initiate the reaction by adding the L-DOPA solution to each well. e. Immediately measure the absorbance at 475 nm at regular intervals for a set duration (e.g., 20 minutes) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Melanogenesis

Figure 1: Simplified pathway of melanogenesis and the point of inhibition by tyrosinase inhibitors.

Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine (B1211576) in the brain.[5] Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. Several potent and selective MAO-B inhibitors containing a fluorobenzyl moiety have been developed.

Quantitative Data: MAO-B Inhibitors [6]

| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| FBZ13 | (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | hMAO-B | 0.0053 | >7547 |

| FBZ6 | (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | hMAO-B | 0.023 | >1739 |

| Safinamide | (Reference Drug) | hMAO-B | 0.021 | >1904 |

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

-

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate (e.g., tyramine) by MAO-B. The H₂O₂ is detected using a fluorescent probe.

-

Reagents: Human recombinant MAO-B enzyme, MAO-B substrate (tyramine), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), and a suitable assay buffer.

-

Procedure: a. Prepare serial dilutions of the test inhibitor. b. In a black 96-well plate, add the MAO-B enzyme solution and the test inhibitor. c. Incubate for a specific time at 37°C to allow for enzyme-inhibitor interaction. d. Initiate the reaction by adding a substrate solution containing tyramine, HRP, and the fluorescent probe. e. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths kinetically over a period of 10-40 minutes.

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value.

Signaling Pathway: Dopamine Metabolism by MAO-B

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. benchchem.com [benchchem.com]

- 5. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]

- 6. researchgate.net [researchgate.net]

The Discovery and Enduring Utility of 4-Fluorobenzylamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzylamine, a seemingly simple halogenated aromatic amine, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Since its early documentation in the mid-20th century, its unique electronic properties conferred by the para-fluoro substituent have made it a valuable building block for a diverse array of complex molecules, most notably in the realm of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its principal synthetic routes, a comparative analysis of these methods, and its application in the synthesis of bioactive molecules, illustrated with detailed reaction pathways.

Discovery and History

The first notable mention of this compound in scientific literature appears to be in a 1955 publication by the renowned chemist George A. Olah in the Acta Chimica Academiae Scientiarum Hungaricae[1]. While not focused on its discovery, the paper references its physical properties, suggesting its existence and synthesis were known within the chemical community at the time. The widespread appreciation and application of this compound, however, did not emerge until later in the 20th century. Its rise to prominence is not attributed to a single discovery but rather to the collective efforts of medicinal chemists who began to systematically explore the effects of fluorine substitution in bioactive molecules[2]. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound an attractive starting material for drug discovery programs.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 140-75-0 | [3] |

| Molecular Formula | C₇H₈FN | [3] |

| Molecular Weight | 125.14 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 183 °C (lit.) | [4] |

| Density | 1.095 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.512 (lit.) | [4] |

| Flash Point | 66 °C (closed cup) |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Data | Reference(s) |

| ¹H NMR | See below for detailed assignments | [5][6][7] |

| ¹³C NMR | See below for detailed assignments | [5] |

| Infrared (IR) | Conforms to structure | [4][8][9][10] |

| Mass Spectrometry (MS) | Conforms to structure | [3] |

¹H NMR (DMSO-d₆, 400 MHz): δ 7.35 (dd, J=8.4, 5.6 Hz, 2H, Ar-H), 7.15 (t, J=8.8 Hz, 2H, Ar-H), 3.68 (s, 2H, CH₂), 1.83 (s, 2H, NH₂).

¹³C NMR (CDCl₃, 100 MHz): δ 162.1 (d, J=243.5 Hz), 136.9 (d, J=3.1 Hz), 129.5 (d, J=7.9 Hz), 115.2 (d, J=21.2 Hz), 45.8.

Key Synthetic Methodologies

Several reliable methods have been developed for the synthesis of this compound. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity.

Reduction of 4-Fluorobenzonitrile (B33359)

A common and efficient route to this compound is the reduction of 4-fluorobenzonitrile. This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Experimental Protocol: Catalytic Hydrogenation

-

Apparatus: A high-pressure hydrogenation vessel (e.g., Parr hydrogenator).

-

Reagents:

-

4-Fluorobenzonitrile (1.0 eq)

-

Raney Nickel (5-10 wt%) or Palladium on Carbon (5% Pd/C, 1-5 mol%)

-

Solvent (e.g., Methanol, Ethanol (B145695), or Tetrahydrofuran)

-

Ammonia (B1221849) (optional, to suppress secondary amine formation)

-

-

Procedure: a. In the hydrogenation vessel, dissolve 4-fluorobenzonitrile in the chosen solvent. b. If using ammonia, saturate the solution with gaseous ammonia or add a solution of ammonia in the solvent. c. Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). d. Seal the vessel and purge with hydrogen gas several times. e. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). f. Heat the reaction mixture to the desired temperature (typically 50-80 °C) with vigorous stirring. g. Monitor the reaction progress by observing the cessation of hydrogen uptake or by techniques such as TLC or GC. h. Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. i. Purge the vessel with an inert gas. j. Filter the reaction mixture through a pad of celite to remove the catalyst. k. Wash the celite pad with the solvent. l. Concentrate the filtrate under reduced pressure to yield the crude this compound. m. Purify the product by vacuum distillation.

Expected Yield: >90%

Gabriel Synthesis from 4-Fluorobenzyl Halide

The Gabriel synthesis provides a classic and effective method for preparing primary amines, avoiding the over-alkylation often seen with direct amination of alkyl halides.

Experimental Protocol: Gabriel Synthesis

-

Apparatus: Round-bottom flask with a reflux condenser and magnetic stirrer.

-

Reagents:

-